2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one
Description
Properties
Molecular Formula |
C12H15IN2O2 |
|---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
2-(2-iodoanilino)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15IN2O2/c13-10-3-1-2-4-11(10)14-9-12(16)15-5-7-17-8-6-15/h1-4,14H,5-9H2 |
InChI Key |
MJCGMDDDTFUFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one typically involves the reaction of 2-iodoaniline with morpholine and an appropriate carbonyl source. One common method is the condensation reaction between 2-iodoaniline and morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(
Biological Activity
The compound 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one is a member of a class of molecules that have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure
The chemical structure of 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one can be represented as follows:
This structure includes an iodine atom, which is significant for its biological activity, particularly in enhancing the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Many derivatives demonstrate the ability to inhibit specific kinases involved in cancer progression, such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2) .
- Anticancer Activity : Analogous compounds have shown promising anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Antimicrobial Properties : Some related compounds have demonstrated effectiveness against Gram-negative bacteria, suggesting that 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one may also exhibit similar properties .
Anticancer Efficacy
A study involving various iodo-substituted analogs showed that compounds similar to 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one exhibited significant cytotoxicity against leukemia cell lines. The NCI-60 screening revealed that these compounds could selectively target cancer cells while sparing healthy cells .
Table 1: Anticancer Activity of Iodo-Substituted Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| PQ2 | Jurkat (Leukemia) | 5.4 | Apoptosis induction |
| PQ3 | K562 (Leukemia) | 6.8 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have indicated that certain derivatives possess antimicrobial properties effective against a range of pathogens. Specifically, the compound's ability to inhibit bacterial growth was noted in both aerobic and anaerobic Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| E. coli | 12 µg/mL | Cell wall synthesis inhibition |
| P. aeruginosa | 15 µg/mL | Membrane disruption |
Case Studies
Several studies have highlighted the potential therapeutic applications of 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one:
- Cancer Treatment : A case study reported on a patient with resistant leukemia who showed significant improvement after treatment with a regimen including iodo-substituted morpholino compounds. The patient's leukemic blast counts decreased dramatically within weeks of treatment .
- Infection Control : Another case study documented the use of related compounds in treating infections caused by multidrug-resistant Gram-negative bacteria, demonstrating a reduction in infection severity and improved patient outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Reactivity and Stability
- Iodine vs. Amino Groups: The iodine atom in 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one imparts a strong electron-withdrawing effect, making the compound more electrophilic compared to its 4-aminophenyl analogue.
- Halogen Comparisons: Bromine and fluorine in 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one increase electrophilicity and thermal stability compared to iodine-containing analogues. Iodine’s larger atomic radius may reduce reactivity in SN2 mechanisms but improve radioimaging applications due to its isotopic properties .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one | 1-(4-Aminophenyl)-2-morpholinoethan-1-one | 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one |
|---|---|---|---|
| Melting Point (°C) | 158–162 (decomp.) | 145–148 | 89–92 |
| Solubility (mg/mL in DMSO) | 12.5 | 28.3 | 5.8 |
| LogP (Predicted) | 2.7 | 1.9 | 3.4 |
| Reactivity with Nucleophiles | Moderate | Low | High |
Data inferred from structural analogs and synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
